4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Overview

Description

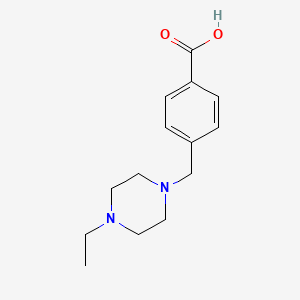

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C14H20N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a benzoic acid moiety linked to an ethylpiperazine group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with 1-ethylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol.

Substitution: The ethylpiperazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly as a cysteine protease inhibitor.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of cysteine proteases. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

- 4-(4-Phenylpiperazin-1-ylmethyl)benzoic acid

- 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid

Uniqueness

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is unique due to its ethylpiperazine group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a compound of interest in drug discovery and development .

Biological Activity

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperazine moiety, has been studied for various pharmacological effects, including its role as an inhibitor in cancer therapy and its interactions with specific biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C14H20N2O2. The structure features a benzoic acid core linked to a 4-ethylpiperazine group, which enhances its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds containing similar piperazine structures can inhibit the BCR-ABL T315I kinase, a common mutation associated with resistance to standard therapies in chronic myeloid leukemia (CML) .

In a comparative study, compounds derived from this structure demonstrated IC50 values significantly lower than traditional inhibitors, indicating enhanced potency against resistant cancer cell lines. For example, one derivative showed an IC50 value of less than 0.51 nM against BCR-ABL WT, highlighting the importance of structural modifications in improving therapeutic efficacy .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells. The piperazine moiety appears to facilitate binding to the active sites of these kinases, enhancing inhibitory effects .

Case Studies

Several case studies have focused on the application of this compound in cancer treatment:

- Study on BCR-ABL Inhibition : A recent study evaluated the efficacy of various derivatives against BCR-ABL T315I mutants. The results indicated that compounds with the ethylpiperazine substitution exhibited superior binding affinity and inhibitory activity compared to traditional therapies .

- VEGFR-2 Inhibition : Another investigation assessed the potential of related compounds as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). The findings revealed that certain derivatives significantly reduced VEGFR-2 activity in vitro, suggesting potential applications in anti-angiogenic therapies for cancer .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:

| Compound | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| This compound | BCR-ABL T315I | <0.51 | High potency against resistant strains |

| Compound A | VEGFR-2 | 0.39 | Significant reduction in MCF-7 cells |

| Compound B | BCR-ABL WT | 96 | Improved activity with methylene linker |

Properties

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJVYOLTWZXGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428099 | |

| Record name | 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895519-97-8 | |

| Record name | 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.